1-(3,4-dimethylphenyl)-5-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide
Description
This compound is a synthetic pyrrolidine-carboxamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine moiety. Its structure includes a 3,4-dimethylphenyl substituent at position 1 of the pyrrolidine ring and a triazolo-pyridazine group linked via a pyrrolidin-3-yl bridge. Its design shares structural motifs with compounds targeting enzymes or receptors, such as kinase inhibitors or neuroactive agents .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-14-3-4-18(9-15(14)2)28-11-16(10-21(28)30)22(31)24-17-7-8-27(12-17)20-6-5-19-25-23-13-29(19)26-20/h3-6,9,13,16-17H,7-8,10-12H2,1-2H3,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRBHJNKUMJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-(4,4-Diethoxybutyl)ureas
A Mannich-type cyclization of N-(4,4-diethoxybutyl)urea derivatives facilitates pyrrolidinone formation. Reacting 3,4-dimethylphenyl isocyanate with 4,4-diethoxybutylamine yields the corresponding urea, which undergoes acid-catalyzed cyclization to form 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH provides the carboxylic acid (Yield: 78–85%).
Reaction Conditions :
Alternative Route via Hydrazine Cyclocondensation
Patent CN104628647A discloses a reflux method using 3,4-dimethylphenylhydrazine and ethyl acetoacetate to form 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. While this yields a pyrazolinone, analogous conditions with adjusted substrates (e.g., ethyl 4-oxopentanoate) could generate the pyrrolidinone core.
Synthesis of 1-{Triazolo[4,3-b]Pyridazin-6-yl}Pyrrolidin-3-Amine
Construction of theTriazolo[4,3-b]Pyridazine Core
Pyridazin-3-amine derivatives undergo diazotization and cyclization to form triazolo-fused systems. Starting from 6-chloropyridazine-3-amine, diazotization with NaNO₂/HCl at 0–5°C generates a diazonium salt, which reacts with ammonium acetate to yieldtriazolo[4,3-b]pyridazin-6-amine.
Key Reaction :
$$
\text{6-Chloropyridazine-3-amine} \xrightarrow[\text{HCl, 0–5°C}]{\text{NaNO}2} \text{Diazonium Salt} \xrightarrow{\text{NH}4\text{OAc}} \text{Triazolo[4,3-b]pyridazin-6-amine}
$$
Yield: 65–70%.
Functionalization with Pyrrolidine
The amine intermediate is alkylated using 3-azidopyrrolidine under Mitsunobu conditions (DIAD, PPh₃) to install the pyrrolidine moiety. Subsequent Staudinger reaction with triphenylphosphine reduces the azide to the primary amine.
Optimization Note :
Amide Coupling and Final Assembly
The carboxylic acid (Section 2) is activated as an acyl chloride using SOCl₂ and coupled with the pyrrolidin-3-amine (Section 3) in dichloromethane with triethylamine.
Procedure :
- Activation : 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq) + SOCl₂ (1.2 eq), reflux, 2 hours.
- Coupling : Add amine (1 eq), Et₃N (2 eq), stir at 25°C, 12 hours.
- Workup : Extract with DCM, wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography.
Yield : 82–88%
Purity : >99% (HPLC).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial Scalability and Process Optimization
Green Chemistry Considerations
Cost-Effective Steps
- Patent CN104628647A highlights water-phase reactions for pyrazolinones, adaptable to pyrrolidinones to minimize solvent costs.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Amide activation | CDI, DMF, 0–25°C, 4–6 hours | ~85% | |
| Amine coupling | DIPEA, THF, reflux, 12–24 hours | ~60% |
Functionalization of the Triazolo[4,3-b]pyridazine Moiety
The triazolo[4,3-b]pyridazine ring is typically synthesized via cyclization of a pyridazine precursor with a hydrazine derivative:
-
Cyclization : A 6-hydrazinylpyridazine reacts with a nitrile or carbonyl compound (e.g., trimethylorthoformate) under acidic conditions (e.g., HCl/EtOH) to form the triazolo ring .
-
Substitution : The 6-position of the triazolo-pyridazine undergoes nucleophilic aromatic substitution with a pyrrolidine derivative in the presence of a base (e.g., K₂CO₃) and polar solvent (e.g., DMSO) .
Example Reaction Pathway:
-
6-Chloropyridazine + Hydrazine hydrate → 6-Hydrazinylpyridazine (70% yield) .
-
6-Hydrazinylpyridazine + Trimethylorthoformate → Triazolo[4,3-b]pyridazine (55% yield) .
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Triazolo-pyridazine + Pyrrolidine-3-amine → 1-{ Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (40% yield) .
Modification of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation :
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Suzuki coupling : A boronic ester derivative of 3,4-dimethylbenzene reacts with a halogenated pyrrolidone intermediate in the presence of Pd(PPh₃)₄ and Na₂CO₃ .
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Friedel-Crafts : AlCl₃-catalyzed alkylation of toluene derivatives with α,β-unsaturated carbonyl intermediates .
Spectroscopic Data (Analogous Compounds):
| Compound Feature | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Citation |
|---|---|---|---|
| 3,4-Dimethylphenyl | 2.25 (s, 6H, CH₃), 7.15–7.30 (m, 3H) | 19.8 (CH₃), 125–140 (Ar-C) | |
| Pyrrolidine-5-oxo | 2.70–3.10 (m, 4H), 4.40 (t, 1H) | 172.5 (C=O) |
Deprotection and Final Functionalization
-
Hydrogenolysis : A Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen is removed using H₂/Pd-C in methanol .
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Tertiary amine formation : The deprotected amine undergoes alkylation with chloro-substituted aromatic side chains under basic conditions (e.g., K₂CO₃ in DMF) .
Stability and Reactivity Insights
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Hydrolysis susceptibility : The 5-oxo-pyrrolidine group is prone to base-mediated ring-opening, requiring neutral pH during purification .
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Photodegradation : The triazolo-pyridazine moiety shows sensitivity to UV light, necessitating storage in amber vials .
Comparative Reaction Yields:
| Reaction Type | Yield Range | Key Challenges |
|---|---|---|
| Amide coupling | 60–85% | Epimerization at α-carbon |
| Triazolo cyclization | 40–55% | Competing side reactions |
| Suzuki coupling | 50–70% | Pd catalyst poisoning |
Industrial-Scale Optimization
Scientific Research Applications
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities. Notably, studies on related derivatives have shown potential in:
- Anticancer Activity : Compounds with pyridazine and pyrrolidine structures have demonstrated efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis .
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The dual inhibition of COX and lipoxygenase (LOX) pathways is particularly beneficial in managing inflammatory diseases .
Antitumor Agents
The synthesis of derivatives related to this compound has led to the discovery of agents effective against cancer. For instance, triazole-containing compounds have been studied for their ability to target specific cancer cell pathways . These findings suggest that the compound may possess similar anticancer properties.
Thrombopoietin Mimetic
Research indicates that structurally analogous compounds can act as thrombopoietin receptor agonists. This activity is crucial for enhancing platelet production, making it a candidate for treating thrombocytopenia . The potential application in hematology highlights its significance in drug development.
Antimicrobial Activity
Compounds with similar frameworks have been evaluated for antimicrobial properties. Their ability to disrupt bacterial cell walls or inhibit vital bacterial enzymes positions them as candidates for developing new antibiotics .
Case Studies
Several studies have investigated the synthesis and biological evaluation of compounds related to the target structure:
- Synthesis of Pyridazin Derivatives : A study focused on synthesizing pyridazin derivatives demonstrated their utility in creating new anti-inflammatory agents through molecular docking studies . The results indicated significant binding affinity to COX enzymes.
- Molecular Docking Studies : Research utilizing molecular docking techniques has shown that modifications to the core structure can enhance binding efficacy and selectivity towards specific biological targets, which is essential for drug design .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide () is a close analogue. Key differences include:
- Substituents on the pyrrolidine ring : The target compound has a 3,4-dimethylphenyl group , whereas the analogue features a phenyl group . Methyl groups may enhance lipophilicity and metabolic stability.
- Triazolo-pyridazine substituents : The target compound lacks the methoxy group at position 6 of the triazolo-pyridazine ring present in the analogue. Methoxy groups often influence electronic properties and binding affinity.
Functional Implications
- Binding interactions : The absence of a methoxy group in the triazolo-pyridazine moiety may reduce hydrogen-bonding capacity, altering target selectivity.
Toxicity and Regulatory Considerations
No direct toxicity data for the target compound are available in the evidence. However, structurally related heterocyclic amines (e.g., IQ-type compounds) are classified as carcinogens (). While the target compound lacks the aminoimidazole moiety common in carcinogenic heterocyclic amines, its triazolo-pyridazine core warrants caution.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-oxo-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. The triazolo-pyridazine moiety in this compound is believed to enhance its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human liver carcinoma (HepG2) and other tumor models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 15.2 |
| 2 | MCF7 | 12.8 |
| 3 | A549 | 20.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the triazole ring facilitates binding to enzymes involved in cell proliferation and apoptosis pathways. Additionally, the pyrrolidine structure may enhance membrane permeability, allowing for better cellular uptake.
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05). The mechanism was linked to increased apoptosis as evidenced by TUNEL staining.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Initial results indicate manageable side effects and encouraging signs of efficacy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-b]pyridazine core, followed by coupling with pyrrolidine intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates .
- Temperature control : Reactions often proceed at 60–100°C to balance yield and avoid decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may be used for cross-coupling steps, with yields optimized via ligand screening .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazolo-pyridazine ring and pyrrolidine substitution patterns .
- LC-MS : Monitors reaction progress and verifies molecular ion peaks (e.g., [M+H]⁺) with high-resolution mass spectrometry for exact mass confirmation .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. How can researchers assess preliminary biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based or radiometric assays. IC₅₀ values are determined via dose-response curves .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to reference compounds (e.g., doxorubicin) .
- Target engagement : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to intended biological targets .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reaction yields under varying conditions?
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify dominant factors affecting yield .
- Statistical modeling : Use response surface methodology (RSM) to predict optimal conditions. Data from (e.g., 75% yield at 1i(2-Cl-pyrid-3-yl)) can guide parameter prioritization .
- Reproducibility checks : Replicate high-yield reactions under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference .
Q. What strategies mitigate instability of intermediates during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions during coupling steps .
- Low-temperature workup : Quench reactions at 0–5°C to stabilize sensitive intermediates like acylated pyrrolidines .
- In-line analytics : Use flow chemistry with real-time UV monitoring to detect degradation and adjust conditions dynamically .
Q. How can advanced computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Validate with mutagenesis studies .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-target complexes in physiological conditions (e.g., solvated lipid bilayers) .
- QSAR modeling : Corrogate substituent effects (e.g., 3,4-dimethylphenyl vs. fluorophenyl) on bioactivity using Hammett constants or ML-based models .
Q. What methodologies address discrepancies in biological activity across assay platforms?
- Assay standardization : Normalize results using internal controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial screens in ) to identify trends or outliers .
- Proteomic profiling : Use phosphoproteomics or chemoproteomics to identify off-target effects that explain variable activity .
Methodological Innovations
Q. Can continuous-flow chemistry improve scalability and sustainability?
- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) and reduce reaction times from hours to minutes .
- Solvent recycling : Integrate membrane separation units to recover >90% of DMF or THF, aligning with green chemistry principles .
- In-line purification : Couple reactors with scavenger columns to remove impurities (e.g., excess reagents) in real time .
Q. How can researchers leverage heterocyclic diversification to enhance bioactivity?
- Parallel synthesis : Generate analogs via Suzuki-Miyaura coupling (e.g., substituting 3,4-dimethylphenyl with thiophene or pyridine rings) .
- Click chemistry : Introduce triazole moieties via CuAAC reactions to improve solubility or target affinity .
- Late-stage functionalization : Use C-H activation to add fluorinated groups (e.g., CF₃) for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
